3,5-dimethyl-4-(3-nitrophenyl)isoxazole 3,5-dimethyl-4-(3-nitrophenyl)isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC8526474
InChI: InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3
SMILES: CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3,5-dimethyl-4-(3-nitrophenyl)isoxazole

CAS No.:

Cat. No.: VC8526474

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-4-(3-nitrophenyl)isoxazole -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-4-3-5-10(6-9)13(14)15/h3-6H,1-2H3
Standard InChI Key SVYXGIQNGFCMOT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NO1)C)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethyl-4-(3-nitrophenyl)-1,2-oxazole, reflects its bifunctional design:

  • Isoxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with methyl groups at C3 and C5.

  • 3-Nitrophenyl Moiety: A benzene ring para-substituted with a nitro group (–NO₂), attached to the isoxazole’s C4 position.

This configuration creates a polarized electronic environment, with the electron-withdrawing nitro group (–NO₂) and electron-donating methyl groups (–CH₃) influencing reactivity (Figure 1).

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
SMILESCC1=C(C(=NO1)C)C2=CC(=CC=C2)N+[O-]
InChI KeySVYXGIQNGFCMOT-UHFFFAOYSA-N

Electronic Effects

The nitro group’s –M effect depletes electron density from the phenyl ring, enhancing electrophilicity at the meta position. Conversely, methyl groups donate electrons via +I effects, stabilizing the isoxazole ring against nucleophilic attack. This duality enables selective functionalization, as demonstrated in allylic–allylic alkylation reactions .

Synthetic Methodologies

Cycloaddition Approaches

The most common route involves [3+2] cycloaddition between nitrile oxides and dipolarophiles. For example, 3,5-dimethyl-4-(3-nitrophenyl)isoxazole is synthesized via:

  • Nitrile Oxide Generation: Hydroxylamine reacts with 3-nitrobenzaldehyde to form the corresponding oxime, which is subsequently oxidized .

  • Cycloaddition: The nitrile oxide reacts with acetylene derivatives under thermal or catalytic conditions.

Table 2: Representative Synthesis Conditions

Starting MaterialsCatalystYield (%)Reference
3-Nitrobenzaldehyde oximeNone (thermal)78
Acetylene dipolarophilesCu(I)85

Morita–Baylis–Hillman (MBH) Carbonate Alkylation

A recent advance employs MBH carbonates in allylic–allylic alkylation. Using dimeric cinchona alkaloids as catalysts, 3,5-dimethyl-4-nitroisoxazole acts as a vinylogous pronucleophile, yielding enantiomerically enriched adducts . This method achieves >90% enantiomeric excess (ee), critical for pharmaceutical intermediates .

Medicinal Chemistry and Bioactivity

DerivativeIC₅₀ (μM)Target
3,5-Dimethyl-4-(3-NP)Isoxazole12.3Staphylococcus aureus
Leflunomide (Control)8.7Dihydroorotate dehydrogenase

Structure–Activity Relationships (SAR)

  • Nitro Position: Meta substitution on the phenyl ring optimizes steric and electronic interactions with enzyme active sites.

  • Methyl Substituents: C3 and C5 methyl groups reduce metabolic oxidation, enhancing plasma stability .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 2.97 (s, 6H, 2×CH₃), 6.02 (s, 1H, isoxazole H4), 7.48–7.53 (m, 4H, aryl) .

  • ¹³C NMR: δ 44.6 (CH₃), 99.1 (C4), 128.1–141.5 (aryl carbons) .

Mass Spectrometry (MS): Molecular ion peak at m/z 218.21 [M]⁺, with fragmentation patterns confirming the nitro group’s loss.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with C18 columns resolves enantiomers when chiral catalysts are used . Retention times correlate with logP values, aiding purity assessment.

Research Advancements

Chemoselective Transformations

The nitro group undergoes selective reductions:

  • Zn/AcOH: Reduces –NO₂ to –NH₂ without affecting the isoxazole ring .

  • Catalytic Hydrogenation: Pd/C in ethanol yields aminophenyl derivatives, intermediates for analgesics.

Asymmetric Synthesis

Dimeric cinchona alkaloids (e.g., 5f) catalyze the formation of chiral centers with 93% ee, enabling access to dicarboxylic acid derivatives via isoxazole ring cleavage .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Via carboxylation of the isoxazole ring .

  • Antitubercular Agents: Nitroreductase-activated prodrugs.

Material Science

Conjugated π-systems facilitate applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers .

  • Coordination Polymers: Metal–organic frameworks (MOFs) with nitro-based linkers.

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